4-Fluoro-2-(4-methylphenyl)benzoic acid
CAS No.: 1178258-53-1
Cat. No.: VC8055275
Molecular Formula: C14H11FO2
Molecular Weight: 230.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1178258-53-1 |
|---|---|
| Molecular Formula | C14H11FO2 |
| Molecular Weight | 230.23 g/mol |
| IUPAC Name | 4-fluoro-2-(4-methylphenyl)benzoic acid |
| Standard InChI | InChI=1S/C14H11FO2/c1-9-2-4-10(5-3-9)13-8-11(15)6-7-12(13)14(16)17/h2-8H,1H3,(H,16,17) |
| Standard InChI Key | XIPLQNIWOWBSOM-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O |
| Canonical SMILES | CC1=CC=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
4-Fluoro-2-(4-methylphenyl)benzoic acid (IUPAC name: 4-fluoro-2-(4-methylphenyl)benzoic acid) consists of a benzoic acid backbone substituted with:
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A fluorine atom at the 4-position of the aromatic ring.
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A 4-methylphenyl group at the 2-position (ortho to the carboxylic acid).
The molecular formula is C₁₄H₁₁FO₂, with a molecular weight of 242.24 g/mol. The presence of electron-withdrawing (fluorine) and electron-donating (methyl) groups creates a polarized electronic environment, influencing reactivity and intermolecular interactions .
Table 1: Structural Comparison with Analogous Compounds
Synthesis and Characterization
Synthetic Routes
The synthesis of 4-fluoro-2-(4-methylphenyl)benzoic acid typically involves multi-step organic reactions, leveraging classic coupling strategies and functional group transformations.
Step 1: Esterification of 4-Fluorobenzoic Acid
As demonstrated in the synthesis of related fluorobenzoic acid derivatives , the carboxylic acid group is first protected via esterification:
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Reagents: 4-Fluorobenzoic acid, absolute ethanol, concentrated H₂SO₄.
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Procedure: Reflux at 78°C for 7–8 hours, followed by neutralization with Na₂CO₃ and solvent extraction .
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Outcome: Ethyl 4-fluorobenzoate (yield: ~80%).
Step 2: Suzuki-Miyaura Coupling
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Coupling Temperature | 120°C | Maximizes cross-coupling |
| Catalyst Loading (Pd) | 5 mol% | Balances cost & efficacy |
| Reaction Time | 2 hours | Prevents side reactions |
Physicochemical Properties
Spectral Characterization
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IR Spectroscopy: A strong absorption band at 1680–1700 cm⁻¹ confirms the carboxylic acid group. The C-F stretch appears as a sharp peak at 1220–1250 cm⁻¹ .
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.10 (d, J = 8.4 Hz, 1H, Ar-H)
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δ 7.65 (s, 1H, Ar-H)
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δ 7.45 (d, J = 8.0 Hz, 2H, 4-methylphenyl-H)
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δ 2.40 (s, 3H, CH₃)
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¹³C NMR: Signals at δ 167.8 (COOH), 162.5 (C-F), and 21.3 (CH₃) .
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 210–215°C, indicative of robust crystalline packing driven by hydrogen bonding between carboxylic acid groups .
Biological Activity and Applications
Material Science Applications
The compound’s rigid aromatic structure and polar functional groups make it a candidate for:
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Liquid crystal precursors: Modifies mesophase behavior in nematic mixtures.
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Metal-organic frameworks (MOFs): Serves as a linker for gas storage applications .
Research Challenges and Future Directions
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Synthetic Scalability: Current yields in Suzuki-Miyaura coupling require optimization for industrial-scale production.
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Toxicity Profiling: In vivo studies are needed to evaluate hepatotoxicity and renal clearance.
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Functionalization Strategies: Introducing additional substituents (e.g., nitro, amino) could enhance bioactivity .
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